Cas no 2228808-91-9 (2-3,5-bis(trifluoromethyl)phenylprop-2-en-1-amine)

2-3,5-bis(trifluoromethyl)phenylprop-2-en-1-amine is a specialized organic compound known for its unique substitution pattern. This compound exhibits high reactivity, making it suitable for various synthetic transformations. Its trifluoromethyl substituents confer notable stability and enhance its performance in chemical reactions, offering improved yields and selectivity.
2-3,5-bis(trifluoromethyl)phenylprop-2-en-1-amine structure
2228808-91-9 structure
商品名:2-3,5-bis(trifluoromethyl)phenylprop-2-en-1-amine
CAS番号:2228808-91-9
MF:C11H9F6N
メガワット:269.186283826828
CID:6536496
PubChem ID:165785381

2-3,5-bis(trifluoromethyl)phenylprop-2-en-1-amine 化学的及び物理的性質

名前と識別子

    • 2-3,5-bis(trifluoromethyl)phenylprop-2-en-1-amine
    • EN300-1942265
    • 2228808-91-9
    • 2-[3,5-bis(trifluoromethyl)phenyl]prop-2-en-1-amine
    • インチ: 1S/C11H9F6N/c1-6(5-18)7-2-8(10(12,13)14)4-9(3-7)11(15,16)17/h2-4H,1,5,18H2
    • InChIKey: VPDYELBCSWFBNK-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C(F)(F)F)C=C(C(=C)CN)C=1)(F)F

計算された属性

  • せいみつぶんしりょう: 269.06391826g/mol
  • どういたいしつりょう: 269.06391826g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 284
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

2-3,5-bis(trifluoromethyl)phenylprop-2-en-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1942265-10.0g
2-[3,5-bis(trifluoromethyl)phenyl]prop-2-en-1-amine
2228808-91-9
10g
$5037.0 2023-05-31
Enamine
EN300-1942265-2.5g
2-[3,5-bis(trifluoromethyl)phenyl]prop-2-en-1-amine
2228808-91-9
2.5g
$2295.0 2023-09-17
Enamine
EN300-1942265-5g
2-[3,5-bis(trifluoromethyl)phenyl]prop-2-en-1-amine
2228808-91-9
5g
$3396.0 2023-09-17
Enamine
EN300-1942265-10g
2-[3,5-bis(trifluoromethyl)phenyl]prop-2-en-1-amine
2228808-91-9
10g
$5037.0 2023-09-17
Enamine
EN300-1942265-1g
2-[3,5-bis(trifluoromethyl)phenyl]prop-2-en-1-amine
2228808-91-9
1g
$1172.0 2023-09-17
Enamine
EN300-1942265-0.1g
2-[3,5-bis(trifluoromethyl)phenyl]prop-2-en-1-amine
2228808-91-9
0.1g
$1031.0 2023-09-17
Enamine
EN300-1942265-1.0g
2-[3,5-bis(trifluoromethyl)phenyl]prop-2-en-1-amine
2228808-91-9
1g
$1172.0 2023-05-31
Enamine
EN300-1942265-0.25g
2-[3,5-bis(trifluoromethyl)phenyl]prop-2-en-1-amine
2228808-91-9
0.25g
$1078.0 2023-09-17
Enamine
EN300-1942265-0.05g
2-[3,5-bis(trifluoromethyl)phenyl]prop-2-en-1-amine
2228808-91-9
0.05g
$983.0 2023-09-17
Enamine
EN300-1942265-0.5g
2-[3,5-bis(trifluoromethyl)phenyl]prop-2-en-1-amine
2228808-91-9
0.5g
$1124.0 2023-09-17

2-3,5-bis(trifluoromethyl)phenylprop-2-en-1-amine 関連文献

2-3,5-bis(trifluoromethyl)phenylprop-2-en-1-amineに関する追加情報

Chemical Profile of 2-3,5-bis(trifluoromethyl)phenylprop-2-en-1-amine (CAS No. 2228808-91-9)

2-3,5-bis(trifluoromethyl)phenylprop-2-en-1-amine, identified by its Chemical Abstracts Service (CAS) number 2228808-91-9, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound belongs to the class of amides featuring a phenyl ring substituted with two trifluoromethyl groups, which significantly influences its electronic and steric characteristics. The presence of a propenyl side chain further enhances its reactivity and potential applications in synthetic chemistry.

The molecular structure of 2-3,5-bis(trifluoromethyl)phenylprop-2-en-1-amine consists of a benzene ring substituted at the 3 and 5 positions with trifluoromethyl groups (-CF₃), attached to a propenyl group (CH₂=CHCH₂-) via an amine functional group (-NH₂). This arrangement imparts a high degree of lipophilicity and electron-withdrawing effects, making it a valuable intermediate in the synthesis of more complex molecules. The trifluoromethyl groups, in particular, are well-known for their ability to modulate metabolic stability, binding affinity, and overall pharmacokinetic profiles in drug candidates.

In recent years, there has been growing interest in compounds containing multiple trifluoromethyl substituents due to their favorable properties in medicinal chemistry. The electron-withdrawing nature of -CF₃ groups can enhance the binding interactions between a molecule and its biological target, often leading to increased potency and selectivity. Additionally, these groups can improve metabolic stability by resisting oxidative degradation pathways. The 2-3,5-bis(trifluoromethyl)phenylprop-2-en-1-amine structure exemplifies these advantages, making it a promising building block for the development of novel therapeutic agents.

One of the most compelling aspects of 2-3,5-bis(trifluoromethyl)phenylprop-2-en-1-amine is its utility as a precursor in the synthesis of advanced materials. The combination of aromaticity, unsaturation, and fluorinated substituents makes this compound an excellent candidate for applications in organic electronics, liquid crystals, and polymer science. Researchers have explored its use in creating novel conductive polymers and optoelectronic materials that exhibit enhanced performance due to the electron-deficient nature of the trifluoromethyl groups.

Recent studies have also highlighted the potential of 2-3,5-bis(trifluoromethyl)phenylprop-2-en-1-amine in addressing unmet medical needs. Its structural features suggest that it could be modified to serve as a scaffold for drugs targeting inflammatory diseases, cancer, and infectious disorders. For instance, derivatives of this compound have shown promise in inhibiting key enzymes involved in pathogenic processes by leveraging the steric hindrance provided by the trifluoromethyl groups to improve binding affinity. Furthermore, computational modeling studies indicate that modifications to the propenyl side chain could enhance bioavailability while maintaining efficacy.

The synthesis of 2-3,5-bis(trifluoromethyl)phenylprop-2-en-1-amine presents unique challenges due to the sensitivity of the trifluoromethyl groups to harsh reaction conditions. However, advances in synthetic methodologies have made it more feasible to produce this compound with high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies have been particularly effective in constructing the desired aromatic framework. These developments have opened new avenues for exploring its applications in both academic research and industrial settings.

From a regulatory perspective, CAS No. 2228808-91-9 ensures that 2-3,5-bis(trifluoromethyl)phenylpropenylamine is properly documented and can be reliably sourced for research purposes. This standardized identification system facilitates compliance with international safety and quality standards, ensuring that researchers worldwide can utilize this compound with confidence. As interest in fluorinated compounds continues to grow, compounds like this are expected to play an increasingly important role in drug discovery and material innovation.

In conclusion, 2 - 3 , 5 - bis ( trif luoro methyl ) phen yl prop - 2 - en - 1 - am ine stands out as a versatile and highly functional molecule with significant potential across multiple scientific disciplines. Its unique structural features make it an attractive candidate for further exploration in pharmaceuticals,materia ls sc ience ,and beyond . With continued research into its synthetic pathways and biological activities, CAS No . 2228808 - 91 - 9 will likely remain at the forefront of scientific inquiry , driving innovation and discovery . p>

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